

Application Notes and Protocols for MRT67307 Dihydrochloride in MEF Cells

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Compound of Interest		
Compound Name:	MRT67307 dihydrochloride	
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Abstract

MRT67307 dihydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IkB kinase ϵ (IKK ϵ), as well as the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] Its ability to modulate key signaling pathways involved in innate immunity and autophagy makes it a valuable tool for research in these areas. This document provides detailed protocols for the use of MRT67307 dihydrochloride in Mouse Embryonic Fibroblast (MEF) cells, a common model system for studying cellular processes like autophagy.

Mechanism of Action

MRT67307 acts as a dual inhibitor of TBK1/IKKɛ and ULK1/ULK2.[1][2] Inhibition of TBK1 and IKKɛ interferes with the phosphorylation of interferon regulatory factor 3 (IRF3), a key step in the production of type I interferons.[1][4] In the context of autophagy, MRT67307 potently inhibits ULK1 and ULK2, which are essential for the initiation of the autophagic process.[2][5] This inhibition blocks the formation of autophagosomes, effectively halting the autophagic flux. [5][6] In MEF cells, MRT67307 has been shown to enhance IL-1-stimulated activation of NF-kB-dependent gene transcription.[1]

Data Presentation

Table 1: Inhibitory Activity of MRT67307 Dihydrochloride



Target Kinase	IC50 (nM)
TBK1	19[1][2][3][7]
ΙΚΚε	160[1][2][3][7]
ULK1	45[2][3][5]
ULK2	38[2][3][5]
SIK1	250
SIK2	67
SIK3	430
MARK1-4	27-52
NUAK1	230

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Recommended Working Concentrations for

MEF Cells

Application	Concentration	Incubation Time	Reference
Autophagy Inhibition	10 μΜ	1 hour	[1][2][5]
Abrogation of TBK1/IKKɛ-induced CYLD phosphorylation (in 293T cells)	5 μΜ	4 hours	[2][7]
General Cell Culture Assays	1 μM to 20 μM	Variable	[4]

Experimental Protocols



Preparation of MRT67307 Dihydrochloride Stock Solution

Materials:

- MRT67307 dihydrochloride powder
- Dimethyl sulfoxide (DMSO), sterile

Procedure:

- Prepare a stock solution of **MRT67307 dihydrochloride** in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution from a powder with a molecular weight of 537.52 g/mol, dissolve 5.38 mg of the compound in 1 mL of DMSO.
- Ensure the powder is completely dissolved by vortexing.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

MEF Cell Culture

Materials:

- Mouse Embryonic Fibroblast (MEF) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100X)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile

Procedure:



- Culture MEF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
- Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until the cells detach. c. Neutralize the trypsin by adding complete culture medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Seed the cells into new culture flasks at the desired density.

Autophagy Induction and Inhibition in MEF Cells

This protocol describes how to induce autophagy in MEF cells by amino acid starvation and subsequently treat them with MRT67307 to inhibit the process.

Materials:

- MEF cells cultured to 75% confluency[1][5]
- Complete DMEM medium
- Earle's Balanced Salt Solution (EBSS)[1][5]
- MRT67307 dihydrochloride stock solution (10 mM in DMSO)
- Bafilomycin A1 (optional, as a positive control for autophagy inhibition)
- Cell lysis buffer
- Antibodies for Western blot analysis (e.g., anti-LC3, anti-p-ATG13, anti-ATG13)

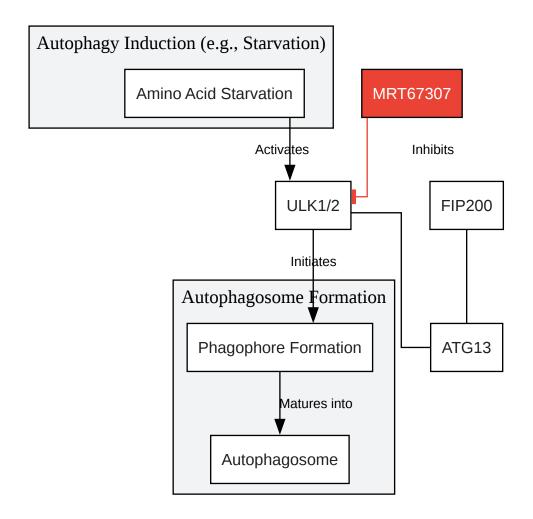
Procedure:

- Grow MEF cells in a suitable culture plate to approximately 75% confluency.[1][5]
- To induce autophagy, wash the cells twice with EBSS.[1][5]



- Incubate the cells in EBSS for 1 hour at 37°C. For a negative control, incubate a parallel set of cells in complete DMEM.[1][5]
- During the 1-hour incubation in EBSS, treat the cells with 10 μM MRT67307.[1][2][5] A vehicle control (DMSO) should be run in parallel.
- (Optional) Treat a separate set of cells with 50 nM Bafilomycin A1 as a positive control for the blockade of autophagic flux.[5]
- After the incubation period, wash the cells with cold PBS and proceed with cell lysis for subsequent analysis, such as Western blotting, to assess the levels of autophagy markers like LC3-II and phosphorylated ATG13.[5][6]

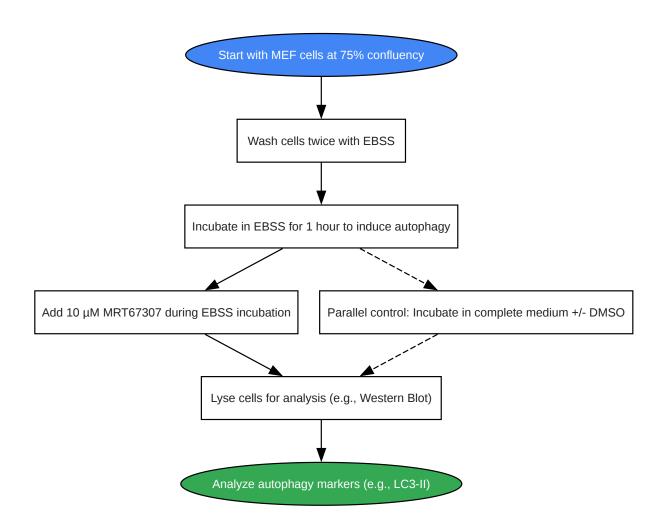
Mandatory Visualizations



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Caption: Signaling pathway of MRT67307-mediated autophagy inhibition.



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Caption: Experimental workflow for autophagy inhibition in MEF cells.

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